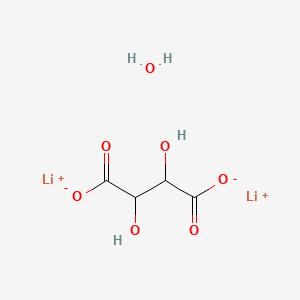

Lithium tartrate monohydrate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

dilithium;2,3-dihydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.2Li.H2O/c5-1(3(7)8)2(6)4(9)10;;;/h1-2,5-6H,(H,7,8)(H,9,10);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDOSKKVQUGWFB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Li2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594089 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-32-3 | |

| Record name | Lithium 2,3-dihydroxybutanedioate--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of High-Purity Lithium Tartrate Monohydrate

Abstract: This guide provides a detailed, first-principles approach to the synthesis, purification, and rigorous characterization of high-purity lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). Intended for researchers, chemists, and professionals in pharmaceutical and materials science, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale behind each procedural choice. By integrating field-proven methodologies with advanced analytical validation, this guide establishes a self-validating protocol to reliably produce lithium tartrate monohydrate meeting stringent purity requirements.

Introduction and Significance

Lithium tartrate, an organic salt derived from tartaric acid, is a compound of increasing interest in diverse scientific fields.[1] In pharmaceutical development, it serves as a crucial component in certain drug formulations.[1] Furthermore, its unique properties are leveraged in analytical chemistry as a standard and in biochemical research as a buffer component.[1] The monohydrate form, specifically, is a stable crystalline solid, making it suitable for applications requiring precise stoichiometry and high purity.

The core of this guide is to present a robust and reproducible methodology for synthesizing this compound, with a paramount focus on achieving exceptional purity. This is accomplished through a controlled aqueous precipitation reaction followed by a critical recrystallization step, and validated by a suite of modern analytical techniques.

Foundational Chemical Principles

The synthesis of lithium tartrate monohydrate is fundamentally an acid-base neutralization reaction. L-(+)-tartaric acid, a diprotic organic acid, reacts with a stoichiometric amount of a lithium base, typically lithium hydroxide monohydrate, in an aqueous medium.

Reaction Equation: C₄H₆O₆ (aq) + 2 LiOH·H₂O (aq) → Li₂C₄H₄O₆·H₂O (s)↓ + 2 H₂O (l)

The choice of precursors is the first control point for purity. Utilizing high-purity starting materials, such as battery-grade lithium hydroxide (>99.5%), is essential to minimize the introduction of metallic and anionic contaminants from the outset.[2] Precise stoichiometric control is equally critical; ensuring a complete reaction prevents the contamination of the final product with unreacted tartaric acid or excess lithium hydroxide.

Synthesis and Purification Workflow

The following protocol details a laboratory-scale synthesis and purification process. The causality behind each step is explained to provide a deeper understanding of the methodology.

// Nodes A [label="Reagent Preparation\n(High-Purity LiOH·H₂O & Tartaric Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Controlled Reaction\n(Aqueous Neutralization)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Precipitation & Cooling\n(Crude Product Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Isolation via Filtration\n(Separation of Crude Solid)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Recrystallization\n(Dissolution in Hot DI Water)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Slow Cooling & Crystallization\n(Formation of Pure Crystals)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Final Isolation & Washing\n(Collection of Purified Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Drying under Vacuum\n(Yields Stable Monohydrate)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; I [label="High-Purity Li₂C₄H₄O₆·H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges A -> B [label="Stoichiometric Ratio"]; B -> C [label="Exothermic Reaction"]; C -> D [label="Mother Liquor Removed"]; D -> E [label="Crude Product"]; E -> F [label="Saturated Solution"]; F -> G [label="Impurities Remain in Solution"]; G -> H [label="Washed with Cold DI Water"]; H -> I; }

Caption: Overall workflow for the synthesis and purification of lithium tartrate monohydrate.Detailed Experimental Protocol: Synthesis

-

Reagent Preparation:

-

Accurately weigh a stoichiometric quantity of L-(+)-tartaric acid and dissolve it in high-purity deionized water in a separate beaker with gentle heating if necessary.

-

In a main reaction vessel equipped with a magnetic stirrer, dissolve a corresponding 2-molar equivalent of high-purity lithium hydroxide monohydrate in deionized water.

-

-

Reaction:

-

Slowly add the tartaric acid solution to the stirred lithium hydroxide solution using a dropping funnel. The slow addition is crucial to control the exothermic nature of the neutralization reaction.

-

Maintain continuous stirring throughout the addition to ensure homogeneity and complete reaction.

-

-

Precipitation and Isolation:

-

Upon completion of the addition, a white precipitate of lithium tartrate will have formed.

-

Cool the reaction mixture in an ice bath to further decrease the solubility of the lithium tartrate and maximize the yield of the crude product.

-

Collect the crude lithium tartrate precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water to remove soluble unreacted starting materials and byproducts.

-

Detailed Experimental Protocol: Purification by Recrystallization

Recrystallization is the most critical step for achieving high purity. It exploits the differential solubility of lithium tartrate and impurities at varying temperatures.[3]

-

Dissolution: Transfer the crude lithium tartrate to a clean beaker. Add a minimal volume of deionized water and heat the suspension with continuous stirring until the solid completely dissolves, forming a clear, saturated solution.

-

Controlled Cooling: Cover the beaker and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling is paramount for the formation of large, well-ordered crystals, which inherently exclude impurities.[4][5]

-

Crystal Collection: Collect the purified, recrystallized lithium tartrate monohydrate by vacuum filtration.

-

Final Wash and Drying: Wash the crystals on the filter with a small portion of ice-cold deionized water to remove the impurity-laden mother liquor. Dry the final product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to constant weight. This yields the stable monohydrate form.

Quality Control and Analytical Characterization

Rigorous characterization is a self-validating system that confirms the identity, purity, and structural integrity of the synthesized compound.

// Nodes Start [label="Final Product:\nLi₂C₄H₄O₆·H₂O", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Purity [label="Purity Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; Structure [label="Structural & Phase ID", fillcolor="#F1F3F4", fontcolor="#202124"]; Thermal [label="Thermal Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; ICP [label="ICP-OES / ICP-MS\n(Elemental Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IC [label="Ion Chromatography\n(Anionic Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; XRD [label="X-Ray Diffraction (XRD)\n(Crystalline Phase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FTIR [label="FTIR Spectroscopy\n(Functional Groups & Hydration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; TGA [label="TGA / DSC\n(Water Content & Stability)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Purity; Start -> Structure; Start -> Thermal; Purity -> ICP; Purity -> IC; Structure -> XRD; Structure -> FTIR; Thermal -> TGA; }

Caption: A multi-pronged approach for the analytical characterization of lithium tartrate monohydrate.Purity Assessment

-

Elemental Analysis (ICP-OES/ICP-MS): Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or the more sensitive ICP-Mass Spectrometry (ICP-MS) are indispensable for quantifying trace metallic impurities.[6][7][8] Elements such as sodium, potassium, calcium, magnesium, and various transition metals should be analyzed to ensure they are below specified limits.[2][6]

-

Anionic Analysis (Ion Chromatography): Ion Chromatography (IC) is employed to detect and quantify residual anionic impurities, such as chlorides and sulfates, which may originate from the starting materials.[8]

Structural and Phase Identification

-

X-ray Diffraction (XRD): XRD analysis is performed to confirm the crystalline phase of the final product. The resulting diffraction pattern should match the reference pattern for lithium tartrate monohydrate, confirming phase purity and the absence of other crystalline forms or impurities.[2]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint of the compound. The spectrum should exhibit characteristic absorption bands for the carboxylate groups (C=O), hydroxyl groups (O-H) of the tartrate backbone, and a broad band corresponding to the water of hydration, thus confirming the chemical identity.[9][10]

Thermal Analysis

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC): TGA measures the change in mass as a function of temperature. For lithium tartrate monohydrate, TGA will show a distinct mass loss step corresponding to the loss of one water molecule, allowing for the experimental confirmation of the hydration state. DSC measures heat flow and can reveal information about melting point and thermal decomposition, defining the material's thermal stability.[11][12]

Summary of Key Data

The following tables summarize the specifications and expected results for this protocol.

Table 1: Reagent Specifications and Stoichiometry

| Reagent | Formula | Purity Specification | Molar Mass ( g/mol ) | Stoichiometric Ratio |

|---|---|---|---|---|

| L-(+)-Tartaric Acid | C₄H₆O₆ | ≥ 99.5% | 150.09 | 1 equivalent |

| Lithium Hydroxide Monohydrate | LiOH·H₂O | ≥ 99.5% (Battery Grade) | 41.96 | 2 equivalents |

Table 2: Typical Yield and Purity Results

| Parameter | Typical Value | Method |

|---|---|---|

| Yield (after recrystallization) | 80 - 90% | Gravimetric |

| Purity (Assay) | ≥ 99.9% | Titration / HPLC |

| Key Metallic Impurities (Na, Ca, Fe) | < 10 ppm each | ICP-OES |

Table 3: Key Characterization Parameters

| Technique | Parameter | Expected Result |

|---|---|---|

| TGA | Mass loss due to dehydration | ~10.0% (corresponding to one water molecule) |

| FTIR | Key Absorption Bands | ~3400 cm⁻¹ (O-H, water), ~1600 cm⁻¹ (C=O, carboxylate) |

| XRD | Crystalline Structure | Matches reference pattern for Li₂C₄H₄O₆·H₂O |

Conclusion

This guide has detailed a comprehensive and scientifically rigorous protocol for the synthesis of high-purity lithium tartrate monohydrate. By grounding the experimental procedure in fundamental chemical principles and mandating a thorough, multi-technique analytical validation, this methodology provides a reliable pathway for producing material suitable for demanding research and development applications. The emphasis on understanding the "why" behind each step empowers the scientist to troubleshoot and adapt the process, ensuring consistent and high-quality outcomes.

References

- How To Quantify Lithium Hydroxide Purity Using Titration - Patsnap Eureka. (2025). Retrieved from vertexaisearch.cloud.google.

- Assessing the purity grade of lithium carbonate and lithium hydroxide using ICP-OES - Thermo Fisher Scientific. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzw2rFQE6RDaG1rOPXBsHbzZaw1P8x1h0ZOQyAV7S8HBUzT5popMwfLZ1JOpcsBRJ64FSlzIZDug0qQ1QzTMN0K9mO8gu9hoeN-zlngyCkpZ7raIyD_dRsQCQRn2zE-XAEEVvYJewrvW4NfAk9qyfmDzCvI4QaQRhUJofjRxc2kumPhn_5oTp-6JqqGCk4lQsVSsbGSwbyduU_FdiUG0HVzpjGGiY_fxhsjcb5STPmMu_bOiqUuBA7FAMYCxhcPEI9XNwrk5I=

- Lithium tartrate monohydrate | C4H6Li2O7 | CID 18463206 - PubChem - NIH. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGk53u0cVQNaTo69MJ57yfNNcg9ccCpysSR-FlnkcEmTQWwlJSsreEaEFJizHFu8zCQQvLA9rr-coGJHfnpU856kvvYHq3-IlIthiwjZ-DDuYnbz1eteY6RAepiUOYXlp2Mi4R8gj0CYw3aZgyjwum2BugJkvjI_gK5xTUhPXQfoM=

- Analytical determination techniques for lithium – A review - R Discovery - Researcher.Life. (2025). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHyTln7lw98i9qX3Pi2apfatTfITbhqxPDH-rSxGSwZss1POgAlfeTnaa0-rNhz-CFpezZlvSbWiHK4E3m-jqvF1FVwCR4xvDckYzcjv1fZNbTFCRnMHm4EvtSkLvpVG070_lstMNMoVK-nBPZm-lASNWeeBI-BZXOxvX9-WE46mcUK57LzBdLoS-QtFHbMEYbYzCbbHvrz8IbHPiONFAxzXACVxPnLfGr-BUenwZ23GbL9U2TJbzyQ_lbYtvkEQ==

- Lithium-Ion Battery Production: The Analytical Techniques Used - Thermo Fisher Scientific. (2023). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWCIrfHrCLmmbnJRob-NEy_v_rh5sVBwGCcXznd6i0ZfmaQXJFPUmAU9dq1rtZLcS9BcwqsHVxrp5REAPpKZE6eMrPxFkiGitVW09MKaU6zKa7RebptPGK5nYkGqrN3uN8n_qK5JoI7v7U2P7hcIgjopvBL20QyaaOpVepQT1GJjCZCE9hoduf1BG7hNePenni3kXYrQUbV3VN0nS-vKusyRlxIJC4iA==

- Analysis of Trace Impurities in Lithium Carbonate | ACS Omega - ACS Publications. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx89-Ub-oFN1bSCYI5PezLOpcDaJx7SffOnFIyR-jamKT6cJ4LI8JrlpQIevSL5m-x06IxkuF0d2janozvJI3-mbhEd2LbckOTO4NJwvNfA8OeXK-Z4QZbD5DMh40jH1F7B8t666cTxFA3uSQ=

- Structures of racemic lithium tartrate hydrates - ePrints Soton - University of Southampton. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjm52_yPek4F943Mynpa_6xPkxvmEqe_QpEPQ26x0blfbqEf2t6WzEwKHlnJxtQt7Tkf7i5ZEv6OkY4peiY3hP68KEOAPEBdcv2MiqM7R0_JDq6MHTB0YDU1IoVLw=

- Lithium tartrate - Chem-Impex. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2CxKphW9JIiUSqNdhTNf3ktEGdTZOauUTuoZ2eBm8uSTcTNRlpsNAJanPNYJp4ZDgYZ9Yo7bPLqByi9BElQl5O5rICGJ97M9cYiC3N3uqk9fHYry2UYN9XxbaGTkDcis1pLQ=

- Thermal behavior and decomposition kinetics of six electrolyte salts by thermal analysis. (2025). Retrieved from vertexaisearch.cloud.google.

- Evaporators and crystallizers for lithium extraction and refining - Condorchem Enviro Solutions. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpru8ZKDLYF67seZqudtXdRVQBPh5fjgHUmtHUzIG1aTT_b0h69pl8voXMPhYnfEVdkxK1fF5Fd_cqdQ7FwRghVLUljZOWOoHWe0ksxVpajlhr07sv_Gxp5CKDf9xiPvFqVxz6pmM8W6MJgI_yfBJw2l4Y1n7lxinqkqh9nk9JxD11s8RnneineGGXpxZcF6LZ

- A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. (2024). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKesdUl9d6eH3sk-2qqogBICtCzN5EvuQr0S2a4Ko8es1sWFu96w7EvnP3GRT1Z2BQWj9FNTS68lPWpdHOJ3eLSM6ZAsh9d-UQW05DT5ldKFtib28WAT6SPnFjETKaYxXZVe3_brOPTLwh2B5iY7mFmJzHsCWTMr04a5CkDQNyTEq3TTLdAMsb0OavSX0inuodV8PFu1UWA9-_N7ZKwDVNT_7Iez4oYyeJFxO3dFhNJml6dh-pXQ==

- Thermal Analysis of Lithium Ion Battery Electrolyte - NETZSCH Analyzing & Testing. (2020). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi1KtEKQpVXAq5S8UL6llT8z-ixeDRFadD98y19n4N63agji_rRYGKK5UxCus8lBiweu1h49fUqsBnSrBy7YUiGVFVps_-BEzA-05GrDRUUPfkXhvpDVcL5u8xr0HjKXUd7iTIOWtLEtggG5TfVSnQLhhloiOOTcbf9Z0XWV54bWoTnTSW3xFk051WWFzCLHQ0I4kso8rijWG0z9zzNGv1oqg_h4k6TxXmEjgvsowR

- CN105859542A - Preparing method for high-purity lithium oxalate - Google Patents. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECzpTcpUpBEetrYtIMjFjd6hUA3YoULXDtDTxrx17k1NckTlowAonbvQAm3-9lkaw1OwN4jnhbOMXBQs0BhTO2VXd1TvHlAPAX9GdWrCHGZGR8vEAEPbHVl8CCbtNZFMtesjGadO_D8V_Z8Rg=

- How to Optimize Water Solubility of Lithium Acetate Crystals - Patsnap Eureka. (2025). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyvaALJJDl2cs435n7M7ygoseGvrNxaJ0d_0Gz9WuIUNuJ9BU0BoQnweA9WjNelYtoKVx6VIWOde8AOGUnxkUI3eihwbNMnRINqXnT2I5IKbt6Zk02Lx24I-SGdnhE6ipASxVVvRJ-vBln6AAsVywYAldiGFMcmEzhAZVE3Oxt4w_46t0aOUQVJkLNfcJHO9PKkTV3kyPHe4E=

- Optimizing lithium concentration and refining with vacuum evaporators and crystallizers. (2025). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpE9W6WNPj74EuG4AvxpAmKjzMuouYrd2imcVCElaFvCeDwOL_3hmP3iUxgHkvpjf_MCABm5vEjJfKIt-k5Bgaa2ajiL6gEVbG7OC7KqGaFdtjCUKj1yKt4NfvQUhzuy4tMEQ_ZdI=

- spectroscopic analysis of lithium hydroxide and carbonate in solid - ResearchGate. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMuXSq8IgyYY5J8e5who1CA1xW_OY48_WTB2khV64cRCCbZwAglcrO6BiMnNsHA_8jA5JbR8TOZU5HUr-6zJmepuZIaIq7pXKAoDMUVF2RIMT-C4Qa7dbjP8HQWRP-T9TNoJfvzfFYapUWnm6Cm3pyrJWJfWegc83E1kRRfJ1OUu8Z4mjzDrJDhZcjzYc99LTirZ236XlUWMrB3vaPVsev-kjBAGYKb24kzbARs5mqr14VBJ0tWyeIWZhqvyGUHX-sSJgYMHTLeAkvv2mLfiubwm1CpCXsG4AQsztT0sKQ3ypNEKvOfUwMHJVq0f2e8NR6uq-nBx7gc-geUaETASwTCUbnOohDROH45meko4WQl7dvY1W3jNp-49iUArpFhsFWwdkB62dDkmweic0E1yovtTNIm-juz5-WHqz8FghJEcgMLkBws6TrteybfEyrRAVEnDbQUPK3Ngzgu6nCMb83Anwi2PEXEKmeARose0xoXj9IS3PsF3dPv_87qTOLhnq-QQ_nJ1lVsbDR3MVshX8iq_C_ynZEsBEt0UXET_I3SSja_jTd9WMlkFy8cgQoGmYPV6XHk6m0X-te8HUh2ZrF2K07YicdMKJSA6aLuGDN0g-HaHWOITBNoBgVP11gSA==

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. How to Optimize Water Solubility of Lithium Acetate Crystals [eureka.patsnap.com]

- 4. Evaporators and crystallizers for lithium extraction and refining [condorchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Lithium-Ion Battery Production: The Analytical Techniques Used - AnalyteGuru [thermofisher.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. blog.kohan.com.tw [blog.kohan.com.tw]

An In-Depth Technical Guide to the Crystal Structure Analysis of Lithium Tartrate Monohydrate

This guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring a robust and reproducible scientific outcome. While a definitive, publicly accessible, peer-reviewed crystal structure of dilithium tartrate monohydrate is not available in the searched literature, this guide establishes a complete procedural framework based on established crystallographic principles and analogous tartrate structures.

Introduction: The Significance of Crystalline Form

Lithium tartrate, an organic salt of tartaric acid, finds applications in various fields, including pharmaceuticals as a stabilizing agent, analytical chemistry, and potentially in material science.[1] The monohydrate form incorporates water into its crystal lattice, which plays a crucial role in stabilizing the structure through hydrogen bonding.

The precise three-dimensional arrangement of atoms and molecules in a crystal, its crystal structure, governs the macroscopic properties of the material. For a pharmaceutical compound, understanding the crystal structure is paramount as it directly influences critical parameters such as:

-

Solubility and Bioavailability: Different crystal packing and hydrogen bond networks can affect how readily a compound dissolves.

-

Stability and Shelf-life: The thermodynamic stability of a crystalline form impacts its shelf-life and handling requirements.

-

Mechanical Properties: Hardness, morphology, and flowability, which are crucial for formulation and manufacturing, are dictated by the crystal structure.

Therefore, a thorough analysis is not merely an academic exercise but a foundational step in the development and quality control of crystalline materials. The primary technique for this determination is single-crystal X-ray diffraction (XRD).[2]

Foundational Principles: From Crystal to Structure

The determination of a crystal structure via X-ray diffraction is a multi-step process that transforms a diffraction pattern into a detailed atomic model.[2] The entire workflow is designed as a self-validating system, where the quality of the final model is continuously assessed against the experimental data.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} endom

Figure 1: High-level workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide

Step 1: High-Quality Crystal Growth

The adage 'garbage in, garbage out' is particularly true for crystallography; the quality of the crystal dictates the quality of the final structure. The first and often most challenging step is to grow a single crystal of lithium tartrate monohydrate that is of sufficient size (typically >0.1 mm in all dimensions), free of significant defects, cracks, or twinning.[2]

Protocol: Slow Evaporation Method

This is the most common and accessible method for growing crystals from solution.

-

Preparation of a Saturated Solution: Prepare a saturated solution of lithium tartrate by dissolving the powder in deionized water at a slightly elevated temperature (e.g., 40°C) to increase solubility. A common synthesis route for lithium tartrate is the reaction of tartaric acid with lithium carbonate.

-

Filtration: Filter the warm, saturated solution through a fine-pore filter (e.g., 0.22 µm) into a clean, dust-free beaker or vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the container with a perforated film (e.g., Parafilm with a few pinholes). This prevents rapid evaporation and contamination while allowing the solvent to evaporate slowly over days or weeks.

-

Incubation: Place the container in a vibration-free environment at a constant, controlled temperature. Temperature fluctuations can lead to rapid precipitation and the formation of polycrystalline powder rather than single crystals.

-

Harvesting: Once well-formed, transparent crystals appear, carefully harvest them from the solution using a spatula or forceps.

Causality Insight: The goal is to maintain the solution in a state of slight supersaturation for an extended period. Slow evaporation ensures that molecules have sufficient time to deposit onto a growing crystal lattice in an ordered fashion, minimizing defects.

Step 2: Data Collection using a Single-Crystal X-ray Diffractometer

The selected crystal is mounted on a goniometer and placed in a stream of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are meticulously recorded by a detector.[3]

Experimental Setup and Parameters

| Parameter | Typical Value/Choice | Rationale & Expertise |

| X-ray Source | Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) | Mo is common for small molecules. Cu provides greater diffraction intensity but may cause fluorescence with certain elements. |

| Temperature | 100 K (Cryostream) | Cooling the crystal reduces thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles and a more precise final structure.[3] |

| Detector | CCD, CMOS, or Pixel Array | Modern detectors offer high sensitivity and rapid data acquisition. |

| Data Collection Strategy | Full sphere of data (e.g., ω and φ scans) | Collecting a complete, redundant dataset is crucial for accurate data reduction, space group determination, and absorption correction. |

Structure Solution and Refinement

Data Reduction and Space Group Determination

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects). The software then analyzes the systematic absences in the diffraction data to determine the crystal system and the space group, which describes the symmetry of the crystal lattice. For example, many tartrate compounds crystallize in monoclinic or orthorhombic systems.[4]

Structure Solution: Solving the Phase Problem

The diffraction experiment measures the intensities (related to the square of the structure factor amplitude) but not the phases of the diffracted waves. Determining these lost phases is known as the "phase problem." For small molecules like lithium tartrate, Direct Methods are typically employed.[3] This is an intrinsic, mathematical approach that uses statistical relationships between the intensities of strong reflections to derive initial phase estimates.

Structure Refinement: Optimizing the Atomic Model

Once initial phases are obtained, a Fourier transform is calculated to generate the first electron density map. Atomic positions are identified from the peaks in this map. This initial model is then refined using a least-squares algorithm, which iteratively adjusts the atomic coordinates, and thermal displacement parameters to minimize the difference between the observed structure factors (|F_obs|) and the calculated structure factors (|F_calc|).

The quality of the refinement is monitored by the R-factor (R1), which should typically be below 5% for a well-determined small-molecule structure.

dot graph TD { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} endom

Figure 2: The iterative process of structure solution and refinement.

Analysis of the Crystal Structure

A complete analysis involves a detailed examination of the geometric parameters and intermolecular interactions.

Crystallographic Data

While the specific data for lithium tartrate monohydrate is not available, a typical output would be summarized as follows. For illustrative purposes, data for a related tartrate compound is often presented in a similar format.

Table 1: Illustrative Crystallographic Data (Note: This is example data based on typical tartrate structures and should not be considered as the determined structure of lithium tartrate monohydrate.)

| Parameter | Value |

| Chemical Formula | C₄H₄Li₂O₆·H₂O |

| Formula Weight | 179.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.8 |

| α (°) | 90 |

| β (°) | 110.5 |

| γ (°) | 90 |

| Volume (ų) | 630.2 |

| Z (formula units/cell) | 4 |

| Calculated Density (g/cm³) | 1.898 |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.15 |

Molecular Geometry and Coordination

The analysis would confirm the expected geometry of the tartrate dianion. Key aspects to investigate are:

-

Coordination of the Lithium Ion: Lithium ions typically exhibit tetrahedral or octahedral coordination geometry, bonding to oxygen atoms from the carboxylate and hydroxyl groups of the tartrate anions, and potentially the water molecule.

-

Bond Lengths and Angles: These are compared to standard values to identify any unusual strain or bonding features. For instance, the C-O bond lengths in the carboxylate groups are expected to be intermediate between a single and double bond.

The Role of Hydrogen Bonding

In a hydrated crystal, the water molecule is a critical structural component, acting as both a hydrogen bond donor and acceptor. A comprehensive analysis requires tabulating all hydrogen bonds. The tartrate hydroxyl groups are also key hydrogen bond donors. This network of O-H···O interactions creates a robust three-dimensional framework that stabilizes the crystal lattice.

Table 2: Example Hydrogen Bond Geometry

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O(water)-H···O(carboxylate) | 0.85 | 1.95 | 2.78 | 168 |

| O(hydroxyl)-H···O(water) | 0.82 | 2.01 | 2.81 | 172 |

dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} endom

Figure 3: Conceptual diagram of lithium coordination and hydrogen bonding.

Conclusion and Validation

The final step in the process is rigorous validation. The crystallographic information file (CIF) is checked using software like PLATON or the IUCr's checkCIF service. This ensures the data is consistent, the structure is sound, and the report meets publication standards. The result is a detailed, three-dimensional model of the atomic arrangement within the crystal, providing invaluable insights into the properties of lithium tartrate monohydrate. This foundational knowledge is indispensable for its effective application in research and industry.

References

-

PubChem. Dilithium tartrate. National Center for Biotechnology Information. [Link]

-

Weil, M., & Tillmanns, E. (2014). Crystal structure of lead(II) tartrate: a redetermination. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 7), i43–i45. [Link]

-

Fukami, T., Hiyajyo, Y., Tahara, Y., & Yasuda, N. (2019). Crystal Structures and Thermal Properties of L-MnC4H4O6·2H2O and DL-MnC4H4O6·2H2O. Journal of Physical Science and Application, 9(2), 25-34. [Link]

-

Wikipedia. X-ray crystallography. Wikimedia Foundation. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Molecular Topology Directed Crystalline Architectures [acswebcontent.acs.org]

- 3. Lithium tartrate monohydrate | C4H6Li2O7 | CID 18463206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of lead(II) tartrate: a redetermination - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition Pathway of Lithium Tartrate Monohydrate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition pathway of lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O). As a compound of interest in various fields, including as a precursor for lithium-ion battery materials, understanding its thermal stability and degradation mechanism is paramount for controlled synthesis and application. This document delineates the multi-stage decomposition process, from initial dehydration to the formation of the final lithium oxide product. We will explore the key intermediate species and the gaseous byproducts generated at each thermal event. Furthermore, this guide details the essential experimental protocols, leveraging techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR), to provide a robust framework for researchers, scientists, and drug development professionals to investigate and validate this decomposition pathway.

Introduction: The Significance of Understanding Thermal Decomposition

Lithium tartrate monohydrate, a salt of tartaric acid, serves as a valuable precursor in the synthesis of advanced materials, including certain cathode materials for lithium-ion batteries. The precise control of the thermal decomposition process is critical in achieving the desired stoichiometry, crystal structure, and purity of the final product. A thorough understanding of the decomposition pathway, including the temperature ranges of stability, the nature of intermediate compounds, and the identity of evolved gases, is essential for process optimization, safety, and quality control.

This guide moves beyond a simple recitation of procedural steps, offering insights into the causality behind the experimental design and data interpretation. By integrating established principles of thermal analysis with field-proven methodologies, we present a self-validating system for the comprehensive characterization of lithium tartrate monohydrate's thermal degradation.

The Multi-Stage Thermal Decomposition Pathway

The thermal decomposition of lithium tartrate monohydrate is a sequential process that can be broadly categorized into three distinct stages. The precise temperatures can vary depending on experimental conditions such as heating rate and atmospheric environment.

Stage 1: Dehydration

The initial stage of decomposition involves the loss of the water of hydration. This is an endothermic process where the crystalline structure of the monohydrate is transformed into its anhydrous form.

-

Reaction: Li₂C₄H₄O₆·H₂O(s) → Li₂C₄H₄O₆(s) + H₂O(g)

-

Expected Temperature Range: 100°C - 200°C

-

Key Observations: A distinct mass loss corresponding to one mole of water will be observed in the TGA curve. The DSC curve will show an endothermic peak associated with this dehydration.

Stage 2: Decomposition of the Anhydrous Tartrate

Following dehydration, the anhydrous lithium tartrate undergoes a more complex decomposition. This stage involves the breakdown of the tartrate anion, leading to the formation of a stable intermediate, lithium carbonate, and the evolution of various gaseous byproducts. This is a significantly exothermic process.

-

Plausible Reaction: Li₂C₄H₄O₆(s) → Li₂CO₃(s) + CO(g) + CO₂(g) + other volatile organic fragments

-

Expected Temperature Range: 250°C - 500°C

-

Key Observations: A significant and often rapid mass loss will be observed in the TGA data. The DSC will show a strong exothermic peak, or a series of exothermic events, indicating the energetic nature of the tartrate anion's decomposition. The exact composition of the evolved gases can be complex and may include carbon monoxide, carbon dioxide, and hydrocarbons.

Stage 3: Decomposition of Lithium Carbonate

The final stage of decomposition involves the breakdown of the intermediate lithium carbonate into lithium oxide and carbon dioxide. This process typically occurs at a much higher temperature.

-

Reaction: Li₂CO₃(s) → Li₂O(s) + CO₂(g)

-

Expected Temperature Range: > 600°C

-

Key Observations: A final mass loss corresponding to the release of carbon dioxide from lithium carbonate will be seen in the TGA curve. The DSC may show an endothermic peak associated with this final decomposition. The ultimate solid residue is lithium oxide.

The following diagram illustrates the proposed thermal decomposition pathway of lithium tartrate monohydrate.

Caption: Proposed thermal decomposition pathway of lithium tartrate monohydrate.

Experimental Characterization: A Validating Workflow

A multi-technique approach is essential for a comprehensive and validated understanding of the thermal decomposition pathway. The following experimental workflow provides a robust methodology for characterizing lithium tartrate monohydrate.

Caption: Integrated experimental workflow for decomposition analysis.

Thermogravimetric Analysis (TGA)

TGA is a cornerstone technique for this investigation, providing quantitative data on mass changes as a function of temperature.[1]

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of lithium tartrate monohydrate into an appropriate TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is recommended to avoid oxidative side reactions.

-

Heating Rate: A controlled heating rate of 10°C/min is standard. Slower rates can improve resolution of thermal events.

-

Temperature Range: Heat the sample from ambient temperature to approximately 900°C to ensure all decomposition stages are observed.

-

-

Data Analysis:

-

Identify the onset and end temperatures for each distinct mass loss step on the TGA curve.

-

Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed reactions (dehydration, tartrate decomposition, carbonate decomposition).

-

The derivative of the TGA curve (DTG) can be used to precisely identify the temperature of the maximum rate of mass loss for each step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, identifying endothermic and exothermic transitions.[2]

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of lithium tartrate monohydrate into a DSC pan. Crimp a lid onto the pan, potentially with a pinhole to allow for the escape of evolved gases.

-

Instrument Setup:

-

Atmosphere: Similar to TGA, an inert atmosphere of nitrogen is recommended.

-

Heating Rate: Use the same heating rate as the TGA experiment (e.g., 10°C/min) to allow for direct correlation of the data.

-

Temperature Range: The temperature range should also mirror the TGA experiment.

-

-

Data Analysis:

-

Identify endothermic peaks (e.g., dehydration, melting) and exothermic peaks (e.g., decomposition of the organic anion).

-

Correlate the temperatures of these thermal events with the mass loss steps observed in the TGA data.

-

X-ray Diffraction (XRD)

XRD is crucial for identifying the crystalline phases of the solid material at different stages of decomposition.

Protocol:

-

Sample Preparation:

-

Obtain the XRD pattern of the initial lithium tartrate monohydrate.

-

Heat separate samples of lithium tartrate monohydrate to temperatures corresponding to the plateaus observed in the TGA curve (i.e., after dehydration and after the main decomposition step). This can be done in a furnace that mimics the TGA conditions.

-

Gently grind the resulting solid residues into a fine powder.

-

-

Instrument Setup:

-

Use a diffractometer with a standard X-ray source (e.g., Cu Kα radiation).

-

Scan a 2θ range appropriate for identifying lithium salts and oxides (e.g., 10-80°).

-

-

Data Analysis:

-

Compare the obtained XRD patterns with standard diffraction patterns from databases (e.g., ICDD) to identify the crystalline phases present at each stage. This will be key to confirming the formation of anhydrous lithium tartrate, lithium carbonate, and finally lithium oxide.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy provides information about the chemical bonds present in the material, offering a complementary method for identifying the starting material, intermediates, and final product.

Protocol:

-

Sample Preparation: Prepare samples of the initial material and the solid residues from each decomposition stage, as described for XRD. The samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing KBr pellets.

-

Instrument Setup:

-

Collect spectra over a standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Analyze the spectra for characteristic absorption bands. For example:

-

Lithium Tartrate Monohydrate: Broad O-H stretching bands (from water and hydroxyl groups), C-H stretching, C=O stretching (carboxylate), and C-O stretching.

-

Anhydrous Lithium Tartrate: Disappearance or significant sharpening of the water-related O-H bands.

-

Lithium Carbonate: Strong, characteristic absorption bands for the carbonate ion (CO₃²⁻).

-

Lithium Oxide: The spectrum will be simpler, with characteristic absorptions for the Li-O bond.

-

-

Summary of Expected Quantitative Data

The following table summarizes the expected quantitative data from the thermal analysis of lithium tartrate monohydrate. The exact values will be dependent on the specific experimental conditions.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | DSC Event |

| Dehydration | 100 - 200 | ~10.2% | Endothermic |

| Tartrate Decomposition | 250 - 500 | ~44.3% | Exothermic |

| Carbonate Decomposition | > 600 | ~25.0% | Endothermic |

Conclusion

The thermal decomposition of lithium tartrate monohydrate is a well-defined, multi-stage process that can be thoroughly characterized using a combination of thermal analysis and spectroscopic techniques. This guide provides a robust framework for researchers to not only determine the decomposition pathway but also to understand the underlying chemical transformations. By following the outlined experimental protocols and principles of data interpretation, scientists and engineers can gain the necessary insights to control and optimize processes that utilize lithium tartrate monohydrate as a precursor, ensuring the desired outcomes in their research and development endeavors.

References

-

Mettler-Toledo. (n.d.). Thermal Analysis of Lithium-Ion Batteries. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, August 17). Thermal Stability of Lithium Ion Battery Electrolyte. Retrieved from [Link]

-

MKS Instruments. (2020, May 15). FTIR Analysis of Li-ion Battery Thermal Runaway. Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-MS analysis of various lithium containing reference.... Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

PublicationsList.org. (2014, June 21). Thermal stability of lithium-rich manganese-based cathode. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of Thermal Decomposition of Li1-x(Ni1/3Mn1/3Co1/3)0.9O2 Using In-Situ High-Energy X-Ray Diffraction | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2025, January 8). An infrared, Raman, and X-ray database of battery interphase components. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Decomposition Mechanism of Lithium Methyl Carbonate in Solid Electrolyte Interphase Layer of Lithium-ion battery. Retrieved from [Link]

-

AZoM. (2023, August 30). Lithium Carbonate Quality Control via X-Ray Diffraction (XRD) Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). XRD patterns of the precipitated Li 2 CO 3 and standard powder.... Retrieved from [Link]

Sources

solubility of lithium tartrate monohydrate in organic solvents

An In-Depth Technical Guide to the Solubility of Lithium Tartrate Monohydrate in Organic Solvents

Introduction

Lithium tartrate monohydrate (C₄H₄Li₂O₆·H₂O) is an organic lithium salt of L-tartaric acid with diverse applications across various scientific disciplines.[1][2] It serves as a crucial component in pharmaceutical formulations, particularly in medications for bipolar disorder, where it functions to stabilize mood.[2] In the realm of analytical chemistry, its unique chemical properties make it a valuable standard for techniques like NMR spectroscopy.[2] Furthermore, it finds utility in biochemical research as a buffering agent to maintain stable pH levels in enzymatic reactions.[2]

While the aqueous solubility of lithium tartrate is well-documented as being quite good, its behavior in organic solvents is less characterized in publicly available literature.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the theoretical principles governing the solubility of lithium tartrate monohydrate in non-aqueous media and offers a robust experimental framework for its quantitative determination.

Theoretical Principles Governing Solubility in Organic Solvents

The dissolution of an ionic compound like lithium tartrate monohydrate in any solvent is a complex process governed by the interplay of energetic factors. The overall free energy change of dissolution (ΔG_sol) must be favorable for the process to occur spontaneously. This is primarily influenced by the lattice energy of the solid and the solvation energy of the ions in the solvent.

The Role of Solvent Polarity and Dielectric Constant

The adage "like dissolves like" is a fundamental principle in solubility.[3] Ionic and polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The polarity of a solvent is quantitatively expressed by its dielectric constant (ε). A high dielectric constant indicates a greater ability of the solvent to separate and stabilize ions by weakening the electrostatic forces between them.[4][5] Water, for instance, has a very high dielectric constant, which contributes to its excellent ability to dissolve many salts. Organic solvents exhibit a wide range of dielectric constants, and this property is a primary predictor of their ability to dissolve ionic compounds like lithium tartrate monohydrate.[3][4]

Lattice Energy and Solvation Energy

For dissolution to occur, the energy released upon solvation of the ions must be sufficient to overcome the lattice energy that holds the ions together in the crystal.

-

Lattice Energy: This is the energy required to separate one mole of a solid ionic compound into its gaseous constituent ions. The strong electrostatic attractions between the Li⁺ cations and the tartrate anions in the crystal lattice of lithium tartrate monohydrate result in a significant lattice energy that must be overcome.

-

Solvation Energy: This is the energy released when the gaseous ions are surrounded and stabilized by solvent molecules. In polar organic solvents, the negative end of the solvent dipole interacts with the Li⁺ cations, and the positive end interacts with the tartrate anions.

The overall enthalpy of solution (ΔH_sol) can be approximated as:

ΔH_sol = Lattice Energy + Solvation Energy

A negative or small positive ΔH_sol, combined with a positive entropy of solution, will result in a favorable (negative) Gibbs free energy of dissolution, leading to appreciable solubility.

Hydrogen Bonding

The tartrate anion possesses hydroxyl (-OH) and carboxyl (-COO⁻) groups, which can act as both hydrogen bond donors and acceptors. Organic solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol), can enhance the solubility of lithium tartrate monohydrate by forming strong intermolecular interactions with the tartrate anion.

Caption: Dissolution of lithium tartrate monohydrate in an organic solvent.

Predicted Solubility Behavior

Based on the theoretical principles outlined above, a qualitative prediction of the solubility of lithium tartrate monohydrate in various common organic solvents can be made. It is expected to be sparingly soluble to practically insoluble in most organic solvents, with solubility increasing with the polarity and hydrogen bonding capability of the solvent.

| Solvent | Dielectric Constant (at 20°C) | Polarity | Hydrogen Bonding | Predicted Solubility |

| Hexane | 1.88 | Nonpolar | None | Very Low / Insoluble |

| Diethyl Ether | 4.34 | Slightly Polar | Acceptor | Very Low / Insoluble |

| Acetone | 20.7 | Polar Aprotic | Acceptor | Low |

| Ethanol | 24.55 | Polar Protic | Donor & Acceptor | Low to Moderate |

| Methanol | 32.6 | Polar Protic | Donor & Acceptor | Low to Moderate |

| Acetonitrile | 37.5 | Polar Aprotic | Acceptor | Low |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Acceptor | Moderate |

Experimental Determination of Solubility

Due to the lack of readily available quantitative data, experimental determination is essential. The following protocol describes the equilibrium saturation method, a reliable technique for determining the solubility of a sparingly soluble salt in an organic solvent.

Principle

An excess of the solute (lithium tartrate monohydrate) is equilibrated with the solvent at a constant temperature until the solution becomes saturated. The concentration of the dissolved solute in the clear supernatant is then determined using a suitable analytical method.

Apparatus and Reagents

-

Lithium Tartrate Monohydrate (≥99% purity)

-

Organic solvents of interest (analytical grade)

-

Constant temperature bath with precise temperature control (±0.1°C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Drying oven

-

For Gravimetric Analysis: Evaporating dishes

-

For ICP-OES Analysis: Inductively Coupled Plasma - Optical Emission Spectrometer, volumetric flasks, pipettes, and appropriate standards.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Sample Preparation:

-

To a series of glass vials, add a known mass (e.g., 10 g) of the chosen organic solvent.

-

Add an excess amount of lithium tartrate monohydrate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is crucial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle.

-

Carefully draw the clear supernatant into a syringe and immediately filter it through a syringe filter into a pre-weighed, clean, and dry container. This step is critical to remove any suspended microcrystals.

-

-

Concentration Analysis:

-

Method A: Gravimetric Analysis

-

Accurately weigh the collected filtrate.

-

Place the container with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the lithium tartrate (e.g., 60-80°C).

-

Continue drying until a constant weight of the dry residue is achieved.

-

The mass of the residue corresponds to the mass of dissolved lithium tartrate monohydrate.

-

-

Method B: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

-

Accurately weigh the collected filtrate.

-

Quantitatively dilute the filtrate with a suitable solvent to a known volume, ensuring the lithium concentration is within the linear range of the ICP-OES instrument. Note that analyzing organic solutions by ICP-OES can be challenging and may require specific instrument configurations and standards prepared in the same solvent matrix to avoid plasma instability and carbon deposition.[6][7]

-

Analyze the diluted solution for its lithium concentration.

-

-

-

Data Calculation and Reporting:

-

For Gravimetric Analysis:

-

Solubility ( g/100 g solvent) = (mass of residue / (mass of filtrate - mass of residue)) * 100

-

-

For ICP-OES Analysis:

-

First, calculate the mass of lithium in the original filtrate based on the measured concentration and dilution factor.

-

Then, convert the mass of lithium to the mass of lithium tartrate monohydrate using their respective molar masses.

-

Finally, calculate the solubility as described for the gravimetric method.

-

-

Conclusion

While specific quantitative data on the is not widely published, a strong understanding of the principles of solubility allows for qualitative predictions. The solubility is expected to be low in most organic solvents but should increase with solvent polarity and hydrogen bonding capability. For drug development and other research applications requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable and self-validating method for its determination. Careful execution of these procedures will yield accurate and reproducible solubility data, enabling informed decisions in formulation, process development, and fundamental research.

References

-

The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

How to carry out the ICP-OES analysis of an organic soluton to measure the Li+ concentration? (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Dielectric Constant in Solubility and Solvent Systems. (2019). FTLOScience. Retrieved January 22, 2026, from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Mustaqbal University College. Retrieved January 22, 2026, from [Link]

-

Lithium tartrate monohydrate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved January 22, 2026, from [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. (2018). UC Berkeley. Retrieved January 22, 2026, from [Link]

-

A Practical Guide To Elemental Analysis of Lithium Ion Battery Materials Using ICP-OES. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. (2017). OSTI.GOV. Retrieved January 22, 2026, from [Link]

-

Analysis of Elemental Impurities in Lithium-Ion Battery Electrolyte Solvents by ICP-MS. (n.d.). Agilent. Retrieved January 22, 2026, from [Link]

-

How does the solubility of the ionic compounds depend on the dielectric constant of the medium? (2021). Quora. Retrieved January 22, 2026, from [Link]

-

Do solvents with similar dielectric constants have similar solubility? (2021). Reddit. Retrieved January 22, 2026, from [Link]

-

Solubility and dielectric constant? (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Solubility and Solubility Product Determination of a Sparingly Soluble Salt: A First-Level Laboratory Experiment. (2012). ERIC. Retrieved January 22, 2026, from [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary. (n.d.). eScholarship. Retrieved January 22, 2026, from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved January 22, 2026, from [Link]

-

LITHIUM TARTRATE. (2024). ChemBK. Retrieved January 22, 2026, from [Link]

-

Dissolution behavior of lithium compounds in ethanol. (n.d.). JOPSS. Retrieved January 22, 2026, from [Link]

-

Lithium tartrate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Dissolution behavior of lithium compounds in ethanol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Solubilities of six lithium salts in five non-aqueous solvents and in a few of their binary mixtures. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Lithium carbonate. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Lithium Carbonate / Official Monographs for Part I. (n.d.). Retrieved January 22, 2026, from [Link]

-

Measure Solubility of Lithium Acetate in Different Solvents. (n.d.). Patsnap. Retrieved January 22, 2026, from [Link]

-

Are there any organic solvents which can dissolve lithium carbonate? (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Lithium methoxide. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Lithium. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

The pseudo-orthorhombic crystal structure of monoclinic trilithium citrate tetrahydrate, Li3HOC(COO)(CH2COO)2 · 4H2O. (2014). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Dissolution of Lithium in Methanol. (2018). Chemistry Stack Exchange. Retrieved January 22, 2026, from [Link]

-

Composition and Density of Saturated Solutions of Lithium Sulfate + Water + Methanol. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical. Retrieved January 22, 2026, from [Link]

-

Application of Dimethyl Sulfoxide as Solvent of Electrolyte Solution in Rechargeable Lithium Metal Batteries. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Use of DMSO as a co-solvent for aqueous lithium-ion batteries. (2023). University of Milano-Bicocca. Retrieved January 22, 2026, from [Link]

Sources

A Comprehensive Guide to the Spectroscopic and Thermal Characterization of Lithium Tartrate Monohydrate

Abstract

Lithium tartrate monohydrate (Li₂C₄H₄O₆·H₂O) is a compound of significant interest in fields ranging from pharmaceutical development to materials science, where it serves as a precursor, a reagent, or an active component.[1][2] A thorough understanding of its structural and thermal properties is paramount for quality control, formulation, and predicting its behavior in various applications. This technical guide provides an in-depth exploration of the essential analytical techniques used for the comprehensive characterization of lithium tartrate monohydrate. We will delve into the principles and practical applications of vibrational spectroscopy (FTIR and Raman), Nuclear Magnetic Resonance (NMR), UV-Visible spectroscopy, and thermal analysis (TGA/DSC), offering not just protocols but the scientific rationale behind the multi-technique approach required for a complete material profile.

Introduction: The Molecular Profile of Lithium Tartrate Monohydrate

Lithium tartrate monohydrate, with the chemical formula C₄H₆Li₂O₇ and a molecular weight of approximately 180.0 g/mol , is the hydrated salt of tartaric acid.[3] Its structure consists of a tartrate dianion, two lithium cations, and one molecule of water of crystallization. This water molecule is not merely an impurity but an integral part of the crystal lattice, influencing the compound's stability, solubility, and spectroscopic signature. The subsequent sections will detail the analytical methodologies that allow for the elucidation of its molecular structure, functional groups, and thermal behavior.

Vibrational Spectroscopy: Probing Molecular Bonds

Vibrational spectroscopy is a cornerstone of solid-state characterization, providing a "fingerprint" of a molecule's functional groups and crystal structure. Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. FTIR measures the absorption of infrared light by molecules, exciting their vibrational modes, while Raman spectroscopy measures the inelastic scattering of laser light.

Causality of Technique Selection: Combining FTIR and Raman is crucial because some vibrational modes may be strong in Raman and weak or absent in IR, and vice versa, according to quantum mechanical selection rules. This dual analysis provides a more complete vibrational profile, especially for identifying the metal-oxygen bonds and the role of the water of hydration.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is particularly sensitive to polar functional groups, making it ideal for identifying the hydroxyl (O-H), carboxylate (COO⁻), and carbon-oxygen (C-O) bonds within the lithium tartrate monohydrate structure.

-

Sample Preparation: A small amount of the crystalline lithium tartrate monohydrate powder is placed directly onto the diamond crystal of the ATR accessory. No further preparation is needed, which prevents potential polymorphic changes from grinding or pellet pressing.

-

Instrumentation: An FTIR spectrometer, such as a Shimadzu IRTracer-100 equipped with a single reflection diamond ATR accessory, is used.[4]

-

Data Acquisition:

-

Data Analysis: The resulting spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.

Raman Spectroscopy

Raman spectroscopy excels at identifying non-polar bonds and is highly effective for studying the carbon backbone of the tartrate molecule and the low-frequency lattice modes involving the lithium ions.

-

Sample Preparation: The crystalline powder can be placed in a sample holder or on a microscope slide. For detailed structural studies, a single crystal can be oriented with respect to the incident laser.[6]

-

Instrumentation: A dispersive Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used to avoid fluorescence.

-

Data Acquisition:

-

The laser is focused onto the sample.

-

Scattered light is collected and passed through a spectrograph.

-

A sufficient number of accumulations are averaged to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The spectrum of Raman intensity versus Raman shift (cm⁻¹) is plotted and analyzed for characteristic peaks.

Interpretation of Vibrational Spectra

The combination of FTIR and Raman spectra provides a comprehensive vibrational assignment for lithium tartrate monohydrate. Key vibrational modes are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Technique | Rationale |

| ~3400 | O-H Stretch (Water of Hydration) | FTIR / Raman | The presence of a broad band in this region is a definitive indicator of the water of crystallization.[6] |

| ~2980 | C-H Stretch | FTIR / Raman | Corresponds to the stretching vibration of the C-H bonds on the tartrate backbone. |

| ~1590 | COO⁻ Asymmetric Stretch | FTIR | The carboxylate group's asymmetric stretch is typically strong in the IR spectrum.[5] |

| ~1400 | COO⁻ Symmetric Stretch | FTIR / Raman | The symmetric stretch of the carboxylate group is active in both IR and Raman. |

| ~1100 - 1000 | C-O Stretch | FTIR / Raman | Associated with the stretching of the carbon-oxygen single bonds in the tartrate structure. |

| < 700 | Li-O Stretch / Lattice Modes | FTIR / Raman | These low-frequency modes involve the vibration of the lithium cation against the oxygen atoms of the tartrate and water, providing insight into the crystal lattice structure.[5] |

Caption: Workflow for Vibrational Spectroscopy Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for obtaining atom-specific information about the chemical structure and environment within a molecule.[7] For lithium tartrate monohydrate, NMR can be used to confirm the structure of the tartrate backbone (¹H and ¹³C NMR) and to probe the local coordination environment of the lithium ions (⁷Li NMR).

Causality of Technique Selection: While FTIR and Raman confirm functional groups, NMR provides direct evidence of the connectivity of the carbon skeleton and the chemical state of the lithium ions, making it a powerful tool for structural verification and purity assessment.

Experimental Protocol: Solution-State ¹H and ¹³C NMR

-

Sample Preparation: Dissolve an accurately weighed sample of lithium tartrate monohydrate in deuterium oxide (D₂O). D₂O is chosen as the solvent to avoid a large, interfering solvent signal in the ¹H NMR spectrum.

-

Instrumentation: A high-resolution solution-state NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Standard pulse programs for ¹H and ¹³C{¹H} acquisitions are used.

-

The spectra are referenced to an internal or external standard.

-

-

Data Analysis: The chemical shifts (δ), signal integrals, and coupling patterns are analyzed. For the tartrate anion (⁻OOC-CH(OH)-CH(OH)-COO⁻), one would expect to see a single signal for the two equivalent C-H protons in the ¹H spectrum and two signals in the ¹³C spectrum (one for the C-H carbons and one for the COO⁻ carbons) due to the molecule's symmetry.

Experimental Protocol: Solid-State ⁷Li NMR

-

Sample Preparation: The crystalline powder is packed into a zirconia rotor suitable for solid-state NMR analysis.

-

Instrumentation: A solid-state NMR spectrometer equipped with a probe for detecting ⁷Li nuclei.

-

Data Acquisition:

-

Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and obtain higher-resolution spectra.

-

A simple pulse-acquire experiment is typically sufficient.

-

-

Data Analysis: The chemical shift of the ⁷Li signal provides information about its coordination. ⁷Li is a quadrupolar nucleus, which can lead to broader signals compared to spin-½ nuclei.[8] The peak position can distinguish between different lithium environments in a sample.

Caption: Workflow for NMR Spectroscopy Characterization.

UV-Visible Spectroscopy for Quantification

UV-Visible spectroscopy measures the electronic transitions within a molecule. The tartrate ion itself does not possess strong chromophores that absorb in the near-UV or visible range. However, this technique becomes a powerful quantitative tool for determining the lithium concentration by forming a colored complex with a chromogenic agent.

Causality of Technique Selection: While not a primary tool for structural elucidation of the title compound, UV-Vis is an accessible and reliable method for assay and quantification of lithium, which is a critical quality attribute. The method relies on the formation of a Li-thorin complex, which is colored and can be measured spectrophotometrically.[9][10]

Experimental Protocol: Li⁺ Quantification via Thorin Complexation

-

Sample and Standard Preparation:

-

Complex Formation:

-

To an aliquot of each standard and the sample solution, add a solvent such as acetone (which enhances complex stability) and a potassium hydroxide (KOH) solution to ensure basic conditions.[9][10]

-

Add a fixed volume of the thorin solution. The solution will develop a color whose intensity is proportional to the lithium concentration.

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer, such as an Agilent Cary 3500.[9]

-

Data Acquisition:

-

Data Analysis:

-

Plot a calibration curve of absorbance vs. lithium concentration for the standards.

-

Determine the concentration of lithium in the sample solution by using its absorbance and the linear regression equation from the calibration curve.

-

Thermal Analysis: Assessing Stability and Composition

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for characterizing the thermal stability, decomposition pathway, and composition of hydrated salts.[11]

Causality of Technique Selection: TGA provides unambiguous, quantitative data on mass changes, making it the definitive method for confirming the presence and stoichiometry of the water of hydration. DSC complements this by measuring the energy changes (endothermic or exothermic) associated with these mass losses, as well as other phase transitions, providing a complete thermal profile.[12]

Experimental Protocol: Simultaneous TGA/DSC

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into an appropriate sample pan (e.g., alumina or hermetic aluminum).[13]

-

Instrumentation: A simultaneous TGA/DSC instrument (SDT).

-

Data Acquisition:

-

Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[13]

-

The experiment is run under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative side reactions.

-

-

Data Analysis: The instrument records the sample's mass, change in mass, and differential heat flow as a function of temperature.

Interpretation of Thermal Data

The thermal decomposition of lithium tartrate monohydrate is expected to occur in distinct stages:

| Temperature Range (°C) | TGA Observation (Mass Loss) | DSC Observation (Heat Flow) | Inferred Process |

| ~100 - 180 | ~10% mass loss | Sharp Endotherm | Loss of one molecule of water of crystallization (Dehydration). Theoretical loss is 10.0%. |

| ~250 - 450 | Significant mass loss | Complex Exotherms | Decomposition of the anhydrous lithium tartrate organic backbone. |

| > 450 | Stable Mass Plateau | - | Formation of a stable residue, typically lithium carbonate (Li₂CO₃). |

The first mass loss step is a critical validation point. A mass loss of ~10% confirms the monohydrate stoichiometry. Subsequent steps reveal the thermal stability of the anhydrous salt and its decomposition pathway.

Caption: Workflow for Thermal Analysis Characterization.

Conclusion

The comprehensive characterization of lithium tartrate monohydrate is achieved not by a single technique, but by the strategic integration of multiple spectroscopic and analytical methods. Vibrational spectroscopies (FTIR and Raman) confirm the presence of key functional groups and the water of hydration. NMR spectroscopy provides definitive structural information on the tartrate backbone and the lithium ion environment. UV-Visible spectroscopy, while not structural, offers a robust method for quantitative analysis. Finally, thermal analysis (TGA/DSC) quantitatively confirms the hydrate stoichiometry and elucidates the material's thermal stability and decomposition profile. Together, these techniques provide a self-validating system of analysis, delivering the trustworthy and in-depth data required by researchers, scientists, and drug development professionals.

References

-

Kumari, C. S. (1951). Raman spectrum of lithium ammonium tartrate monohydrate. Indian Academy of Sciences. [Link]

-

National Center for Biotechnology Information (n.d.). Lithium tartrate monohydrate. PubChem Compound Database. [Link]

-

ResearchGate (n.d.). FTIR spectrum of pure SrTTH crystal and b. FTIR spectrum of lithium... ResearchGate. [Link]

-

Agilent Technologies (2024). Exploration of Lithium-Thorin Complex Formation Using UV-Vis Spectroscopy. Agilent. [Link]

-

ChemBK (2024). LITHIUM TARTRATE. ChemBK. [Link]

-

Mettler Toledo (n.d.). Lithium Content in Battery Material Using UV Vis Spectroscopy. Mettler Toledo. [Link]

-

Bruker (2024). How NMR Spectroscopy Enhances Lithium-Ion Battery Innovation. Bruker. [Link]

-

TA Instruments (n.d.). Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance. TA Instruments. [Link]

-

Mettler Toledo (n.d.). Thermal Analysis of Lithium-Ion Batteries. Mettler Toledo. [Link]

-

Agilent Technologies (2024). Exploration of Lithium-Thorin Complex Formation Using UV-Vis Spectroscopy. Agilent. [Link]

-

Mettler Toledo (n.d.). Thermal Analysis of Lithium Ion Batteries Application Examples. Mettler Toledo. [Link]

-

AZoM (2024). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. AZoM. [Link]

-

IIT Kanpur (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

-

Wang, D., et al. (2023). An infrared, Raman, and X-ray database of battery interphase components. arXiv. [Link]

-

ResearchGate (2017). Raman spectra of lithium compounds. ResearchGate. [Link]

-

NPTEL IIT Bombay (2023). Week 4 : Lecture 19 : 6Li and 7Li NMR Spectroscopy. YouTube. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Lithium tartrate monohydrate | C4H6Li2O7 | CID 18463206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. batterytechonline.com [batterytechonline.com]

- 8. youtube.com [youtube.com]

- 9. lcms.labrulez.com [lcms.labrulez.com]

- 10. mt.com [mt.com]

- 11. mt.com [mt.com]

- 12. iitk.ac.in [iitk.ac.in]

- 13. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

physicochemical properties of lithium tartrate monohydrate

An In-Depth Technical Guide to the Physicochemical Properties of Lithium Tartrate Monohydrate

Introduction

Lithium tartrate, a salt derived from tartaric acid, has garnered interest across various scientific disciplines, most notably in pharmaceutical development.[1][2] Its applications range from a component in mood-stabilizing medications for bipolar disorder to a reagent in analytical and biochemistry labs.[1][3][4][5] The monohydrate form (C₄H₄Li₂O₆·H₂O) is of particular importance, as the presence of a water molecule within its crystal lattice significantly influences its stability, solubility, and handling characteristics.

A comprehensive understanding of the is paramount for its effective application. For drug development professionals, this knowledge is critical for formulation design, ensuring stability, and meeting regulatory purity standards. For researchers, a detailed characterization provides the foundation for novel applications and a deeper understanding of its chemical behavior. This guide offers a multi-faceted examination of lithium tartrate monohydrate, detailing its structural, spectroscopic, thermal, and solubility properties, supported by field-proven analytical methodologies.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its fundamental identity. These identifiers are crucial for regulatory submissions, literature searches, and ensuring the correct material is being used in experimentation.

Table 1: Core Chemical Identifiers for Lithium Tartrate Monohydrate

| Property | Value | Source(s) |

| CAS Number | 6108-32-3 | [6][7][8][9] |

| Molecular Formula | C₄H₄Li₂O₆·H₂O | [7][8][9] |

| Molecular Weight | ~179.97 g/mol | [6][8][10] |

| Anhydrous MW | ~161.97 g/mol | [7][8] |

| Appearance | Off-white powder/aggregates | [7][9][11] |

| IUPAC Name | dilithium;2,3-dihydroxybutanedioate;hydrate | [6][10] |

Crystal and Molecular Structure

Lithium tartrate monohydrate exists as a crystalline solid. The structure is an ionic lattice composed of two lithium cations (Li⁺) and one tartrate anion (C₄H₄O₆²⁻), with one molecule of water incorporated into the crystal structure for each formula unit. This water of hydration is not merely adsorbed on the surface but is an integral part of the crystal framework, forming hydrogen bonds with the tartrate ions.[12]

The tartrate anion, derived from tartaric acid, possesses two stereocenters, leading to chiral isomers. The specific isomer (d, l, or meso) will dictate the precise crystal symmetry.[13] The coordination environment of the lithium ions and the intricate network of hydrogen bonds involving the water molecule are key determinants of the compound's overall stability and physical properties.[12][14]

Caption: Formation of Lithium Tartrate from its precursors.

Spectroscopic Characterization